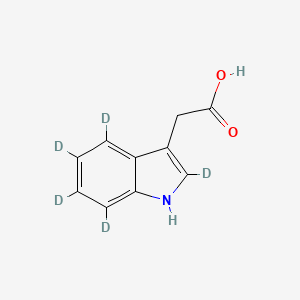

Indole-2,4,5,6,7-d5-3-acetic acid

Descripción general

Descripción

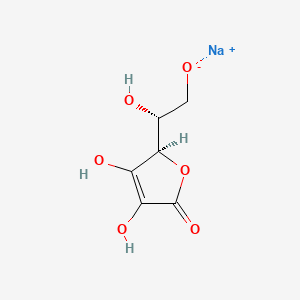

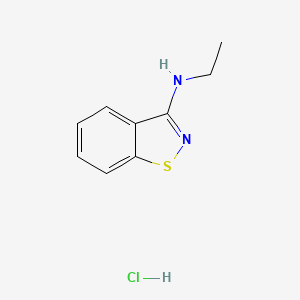

Indole-2,4,5,6,7-d5-3-acetic acid (ID5-IAA) is a deuterated derivative of the plant hormone, indole-3-acetic acid (IAA). It is a crucial compound in plant growth and development, and its synthesis and application have been extensively studied.

Aplicaciones Científicas De Investigación

1. Development of Research Tools and Conjugates

Indole-3-acetic acid (IAA), a vital hormone in plants and an important metabolite in various organisms, has been modified to create novel research tools. Derivatives like 5- and 6-(2-aminoethyl)-indole-3-acetic acids have been developed for immobilized and carrier-linked forms of IAA. These derivatives have applications in linking with biochemical tags or biocompatible molecular probes, expanding the scope of research in plant physiology and biochemistry (Ilić et al., 2005).

2. Utilization in Mass Spectral Analysis

C(6)-[benzene ring]-indole-3-acetic Acid, a derivative of IAA, has been used as an internal standard for quantitative mass spectral analysis of IAA in plants. This derivative offers advantages like nonexchangeability of the isotope label and identical chromatographic properties to the unlabeled compound, which are essential for accurate and reliable analytical results (Cohen et al., 1986).

3. Phototoxicity and Growth Inhibition Studies

The study of photooxidation products of indole-3-acetic acid, rather than the acid itself, has shown significant effects on cell growth inhibition in organisms like Escherichia coli. This research provides insights into the diverse effects of IAA and its derivatives on growth and differentiation processes in various species (Fukuyama & Moyed, 1964).

4. Investigating Auxin Biosynthesis

Research on the biosynthesis of the plant hormone IAA from indole-3-acetonitrile highlights the role of nitrilase in this process. This enzyme, vital for hydrolyzing indole-3-acetonitrile to IAA, has been cloned from Alcaligenes faecalis, providing valuable insights into the molecular biology of auxin biosynthesis in plants (Kobayashi et al., 1993).

5. Synthesis and Antioxidant Activity Studies

Studies on the synthesis of indole-3-acetic acid analogues and their antioxidant activities contribute to understanding the relationship between chemical structure and biological activity. This research is pivotal in developing novel antioxidants based on indole structures (Naik et al., 2011).

6. Antifungal and Antibacterial Applications

Research into IAA/diol-based pH-sensitive biological macromolecules has opened up potential applications in antifungal, antibacterial, and antioxidant fields. These biopolymers demonstrate tunable biological properties, indicating their utility in medical applications such as preventing infections in bandages, catheters, and similar products (Chitra et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of Indole-2,4,5,6,7-d5-3-acetic acid , also known as 3-Indoleacetic acid-D5 , is the auxin receptor in plants . Auxins are a class of plant hormones, among which 3-Indoleacetic acid (IAA) is the most common and naturally occurring .

Mode of Action

The compound interacts with its target by binding to the auxin receptor, triggering a series of cellular responses that lead to changes in plant growth and development . These changes include cell elongation, cell division, and various other aspects of plant growth and development .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most significant of these is the auxin signaling pathway, which regulates almost all aspects of plant growth and development . Other pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role as a plant hormone. It can affect cell division, elongation, fruit development, and senescence . It can also increase plant protection against external stress .

Análisis Bioquímico

Biochemical Properties

Indole-2,4,5,6,7-d5-3-acetic acid plays a significant role in biochemical reactions, particularly in plant physiology as an auxin, a class of plant hormones that regulate growth and development. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the indole-3-pyruvic acid pathway, where it is synthesized from tryptophan by the action of tryptophan aminotransferases (TAMs) and indole-3-aldehyde dehydrogenases (IADs) . These interactions are crucial for the regulation of plant growth and development.

Cellular Effects

This compound influences various cellular processes, including cell elongation, division, and differentiation. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, this compound promotes cell elongation by modulating the expression of genes involved in cell wall loosening and expansion . Additionally, it influences the synthesis of other hormones and secondary metabolites, thereby impacting overall plant growth and development.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific receptors and enzymes. It acts as a signaling molecule, binding to auxin receptors such as TIR1/AFB proteins, which leads to the degradation of AUX/IAA proteins and the activation of auxin-responsive genes . This process results in the modulation of gene expression and subsequent physiological responses in plants. Additionally, it can inhibit or activate various enzymes involved in its biosynthesis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of auxin-responsive genes and continuous promotion of cell elongation and division .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote normal growth and development, while at high doses, it may cause toxic or adverse effects. For instance, in plant models, high concentrations of the compound can lead to abnormal growth patterns, such as excessive elongation or stunted growth . These threshold effects highlight the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the indole-3-pyruvic acid pathway. It interacts with enzymes such as tryptophan aminotransferases and indole-3-aldehyde dehydrogenases, which convert tryptophan to indole-3-acetic acid . These interactions are essential for maintaining metabolic flux and regulating the levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In plants, the compound is transported through the vascular system, primarily via the phloem, to various tissues where it exerts its effects . The localization and accumulation of the compound are regulated by auxin transporters such as PIN proteins, which facilitate its directional movement within the plant.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. In plant cells, the compound is often found in the cytoplasm and nucleus, where it interacts with auxin receptors and other signaling molecules . Post-translational modifications and targeting signals direct the compound to these compartments, ensuring its proper function and regulation of cellular processes.

Propiedades

IUPAC Name |

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOVTRFCIGRIMH-SNOLXCFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90710429 | |

| Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76937-78-5 | |

| Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)

![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)

![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)

![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)